(Z,Z)-3,13-Octadecadienyl acetate
CAS No.: 53120-27-7
Cat. No.: VC21075971
Molecular Formula: C20H36O2
Molecular Weight: 308.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53120-27-7 |
---|---|
Molecular Formula | C20H36O2 |
Molecular Weight | 308.5 g/mol |
IUPAC Name | octadeca-3,13-dienyl acetate |
Standard InChI | InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7,16-17H,3-5,8-15,18-19H2,1-2H3 |
Standard InChI Key | VVJPJXKHBZNADP-UHFFFAOYSA-N |
Isomeric SMILES | CCCC/C=C/CCCCCCCC/C=C/CCOC(=O)C |
SMILES | CCCCC=CCCCCCCCCC=CCCOC(=O)C |
Canonical SMILES | CCCCC=CCCCCCCCCC=CCCOC(=O)C |
Introduction
Chemical Identity and Structure
(Z,Z)-3,13-Octadecadienyl acetate (CAS: 53120-27-7) is an organic compound with the molecular formula C₂₀H₃₆O₂ and a molecular weight of 308.5 g/mol. The compound features a linear carbon chain with eighteen carbon atoms containing two double bonds in the Z (cis) configuration at positions 3 and 13, and an acetate functional group at one end. Its structure can be represented by the canonical SMILES notation: CCCCC=CCCCCCCCCC=CCCOC(=O)C .
The compound belongs to the class of fatty acid esters, specifically dienyl acetates, which are characterized by their long hydrocarbon chains and the presence of multiple double bonds. The precise stereochemical configuration of these double bonds is crucial for the compound's biological activity, particularly in its role as a pheromone.
Physical and Chemical Properties
The physical and chemical properties of (Z,Z)-3,13-Octadecadienyl acetate are summarized in the following table:
Property | Value |
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IUPAC Name | (Z,Z)-octadeca-3,13-dienyl acetate |
CAS Number | 53120-27-7 |
Molecular Formula | C₂₀H₃₆O₂ |
Molecular Weight | 308.5 g/mol |
Physical State | Liquid at room temperature |
LogP | 6.363 (indicating high lipophilicity) |
Polar Surface Area | 26.3 Ų |
The compound's high lipophilicity, as indicated by its LogP value, suggests good penetration through biological membranes, which is consistent with its function as a pheromone that must traverse through insect sensory systems.
Synthesis and Preparation
The synthesis of (Z,Z)-3,13-Octadecadienyl acetate typically involves stereoselective methods to ensure the correct configuration of the double bonds, which is critical for its biological activity.
Synthetic Approaches
One of the common approaches to synthesize this compound involves:
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Preparation of suitable precursors containing the required double bond configurations
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Assembly of the carbon skeleton through coupling reactions
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Introduction of the acetate group through esterification
The challenge in synthesizing this compound lies in controlling the stereochemistry of the double bonds to achieve the Z configuration at both positions. Various methods have been developed to address this challenge, including:
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Wittig olefination reactions with appropriate phosphonium ylides
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Use of sulfone intermediates for stereoselective coupling
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Selective hydrogenation of alkynes to create Z-alkenes
Purification and Quality Control
After synthesis, the compound typically undergoes purification through techniques such as:
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Column chromatography to separate the desired isomer
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Distillation under reduced pressure
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Crystallization of derivatives
Quality control measures are essential to ensure high stereochemical purity, often targeting >95% purity of the (Z,Z) isomer. Analytical techniques used for quality assessment include:
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Gas chromatography coupled with mass spectrometry (GC-MS)
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Nuclear magnetic resonance (NMR) spectroscopy to confirm double bond geometry
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Infrared spectroscopy to verify functional group presence
Biological Activity and Function
(Z,Z)-3,13-Octadecadienyl acetate has been identified as a key sex pheromone component in several species of moths, particularly in the Synanthedon genus, including the Lesser Peachtree Borer (Synanthedon pictipes).
Pheromone Activity
As a sex pheromone, this compound plays a crucial role in insect communication, specifically:
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Female moths produce this compound to attract males for mating
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The compound is detected by specialized olfactory receptors in the antennae of male moths
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Even at extremely low concentrations, it can trigger specific behavioral responses in receptive males
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The stereochemical purity is essential for biological activity, as different isomers may have significantly different effects or no effect at all
Mechanism of Action
The pheromone functions through a precise mechanism:
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Female moths release the compound from specialized glands
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The pheromone molecules disperse in the air, forming a concentration gradient
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Male moths detect these molecules using highly sensitive olfactory receptors
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Signal transduction pathways in the male moth's nervous system are activated
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The male exhibits oriented movement toward the pheromone source
This specificity makes the compound valuable for both ecological research and pest management applications.
Applications in Pest Management
The specificity of (Z,Z)-3,13-Octadecadienyl acetate as a pheromone has led to its utilization in various integrated pest management (IPM) strategies.
Monitoring and Surveillance
The compound is used in pheromone traps to:
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Monitor pest population dynamics
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Determine the timing of pest emergence
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Establish economic thresholds for intervention
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Support decision-making for other control measures
Pheromone-baited traps provide a non-destructive, species-specific method for monitoring insect populations, offering advantages over broad-spectrum monitoring techniques.
Mating Disruption
In higher concentrations, the pheromone can be used for mating disruption:
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Saturating the environment with the pheromone confuses male moths
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Males cannot locate females effectively, reducing successful mating
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This leads to population decline over time without the use of conventional insecticides
This approach represents an environmentally friendly pest control method that minimizes impacts on non-target organisms and reduces chemical insecticide use.
Research Advances and Findings
Scientific research on (Z,Z)-3,13-Octadecadienyl acetate has expanded our understanding of insect communication and provided tools for sustainable pest management.
Field Studies
Field studies have demonstrated the effectiveness of this compound in attracting male Synanthedon moths. Research has shown that:
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Traps baited with synthetic (Z,Z)-3,13-Octadecadienyl acetate can effectively capture male moths
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The compound alone can elicit strong responses, though some species may require a blend of multiple pheromone components
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The effective concentration range is typically in the microgram to milligram range per trap
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Environmental factors such as temperature and wind conditions affect dispersion patterns and trap efficiency
Formulation Development
Research on formulation development has focused on optimizing the release rates and longevity of pheromone dispensers:
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Polyethylene dispensers have shown different release kinetics compared to rubber septa
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The half-life of the compound varies based on the dispenser material and environmental conditions
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Some dispenser materials may produce antagonistic byproducts over time, affecting trap efficiency
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Novel controlled-release technologies aim to extend the effective field life of pheromone traps
Comparison with Related Compounds
(Z,Z)-3,13-Octadecadienyl acetate belongs to a family of structurally similar compounds that often serve as pheromones in related insect species.
Structural Analogs
Several positional and geometrical isomers of this compound have been identified in different moth species:
Compound | Structure | Source Organism | Biological Role |
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(Z,Z)-3,13-Octadecadienyl acetate | Double bonds at 3Z and 13Z | Synanthedon pictipes | Female sex pheromone |
(E,Z)-2,13-Octadecadienyl acetate | Double bonds at 2E and 13Z | Zeuzera pyrina | Component of Leopard Moth pheromone |
(Z,E)-3,13-Octadecadienyl acetate | Double bonds at 3Z and 13E | Conogethes theobromae | Female pheromone component |
(E,Z)-3,13-Octadecadienyl acetate | Double bonds at 3E and 13Z | Various species | Minor component in commercial blends |
These structural variations highlight the remarkable specificity of insect olfactory systems, where slight changes in molecular structure can significantly alter biological activity.
Structure-Activity Relationships
Research on structure-activity relationships has revealed important insights:
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The position and geometry of double bonds are critical determinants of biological activity
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The chain length affects the binding affinity to olfactory receptors
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The acetate functional group is often essential for activity, with other ester groups showing reduced effectiveness
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Some species respond to specific ratios of different isomers rather than single compounds
These findings have implications for the design of synthetic pheromones and pheromone mimics for pest management.
Analytical Methods
The detection, identification, and quantification of (Z,Z)-3,13-Octadecadienyl acetate require sophisticated analytical techniques.
Extraction and Sample Preparation
From biological samples, the compound is typically extracted using:
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Solvent extraction (e.g., hexane or methylene chloride)
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Solid-phase microextraction (SPME)
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Headspace collection techniques for volatile components
The timing of extraction is critical when working with insect pheromone glands, as production often follows circadian rhythms.
Instrumentation and Detection
Common analytical techniques include:
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Gas chromatography coupled with mass spectrometry (GC-MS) for identification and quantification
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Two-dimensional gas chromatography (GC×GC) for complex sample analysis
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Liquid chromatography-mass spectrometry (LC-MS) with specialized ionization techniques
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Nuclear magnetic resonance (NMR) for structural confirmation
Detection limits can reach the picogram range, allowing the analysis of naturally produced pheromones in insect glands.
Future Research Directions
Research on (Z,Z)-3,13-Octadecadienyl acetate continues to evolve, with several promising directions:
Biotechnological Production
Current research is exploring:
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Enzymatic synthesis pathways for more efficient production
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Microbial fermentation systems to produce precursors
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Metabolic engineering of microorganisms for direct pheromone production
These approaches aim to reduce production costs and increase sustainability compared to chemical synthesis.
Novel Delivery Systems
Innovations in delivery systems focus on:
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Nanoencapsulation technologies for controlled release
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Biodegradable polymers as environmentally friendly dispensers
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Smart delivery systems responsive to environmental conditions
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Integration with digital monitoring systems for precision agriculture
These technologies could enhance the efficiency and reduce the environmental impact of pheromone-based pest management strategies.
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